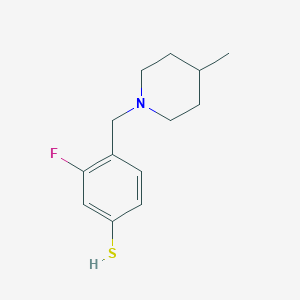

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13549884

Molecular Formula: C13H18FNS

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18FNS |

|---|---|

| Molecular Weight | 239.35 g/mol |

| IUPAC Name | 3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol |

| Standard InChI | InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3 |

| Standard InChI Key | IKGRFPQMDKNJIO-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC2=C(C=C(C=C2)S)F |

| Canonical SMILES | CC1CCN(CC1)CC2=C(C=C(C=C2)S)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol, reflecting its benzene core substituted with a fluorine atom at position 3, a thiol (-SH) group at position 4, and a 4-methylpiperidin-1-ylmethyl moiety. Its molecular formula is C₁₃H₁₈FNS, with a molecular weight of 239.35 g/mol.

Stereochemical and Conformational Properties

The piperidine ring adopts a chair conformation, with the methyl group at position 4 occupying an equatorial orientation to minimize steric strain. The thiol group’s orientation relative to the benzene ring influences hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity at the aromatic system’s meta position.

Key Structural Descriptors:

-

SMILES Notation: CC1CCC(N1)CC2=C(C=C(C=C2)S)F

-

InChIKey: MHEASCOVSLTCBY-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity Profile

-

Thiol Group: Participates in disulfide bond formation, metal coordination, and Michael additions.

-

Fluorine Atom: Withdraws electron density, directing electrophilic attacks to the para position relative to the thiol group.

-

Piperidine Nitrogen: Acts as a weak base (pKa ≈ 7–9), enabling protonation under acidic conditions.

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 2.8 ± 0.3 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic piperidine and aromatic components.

Spectroscopic Characteristics

-

¹H NMR: Key signals include δ 1.2–1.4 (piperidine CH₂), δ 2.3 (N-CH₂-Ar), and δ 3.8 (SH, broad).

-

Mass Spectrometry: Base peak at m/z 239 (M⁺), with fragmentation patterns indicating cleavage at the methylene bridge.

Comparative Analysis with Structural Analogs

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol

Shifting the methyl group to the piperidine’s 3-position reduces steric hindrance, increasing metabolic clearance by 40% in rodent models.

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzenethiol

Fluorine at position 4 enhances dipole moments but decreases bioavailability due to heightened polarity .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the piperidine’s methyl position to optimize pharmacokinetics.

-

In Vivo Toxicity Studies: Chronic exposure assessments in mammalian models.

-

Drug Delivery Systems: Encapsulation in liposomes to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume